molecular formula C22H30O4 B1246664 Bolinaquinone

Bolinaquinone

Cat. No.: B1246664
M. Wt: 358.5 g/mol
InChI Key: PYUXUMSQSVWNDS-NSAJDELNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bolinaquinone is a hydroxyquinone marine metabolite first isolated from a Philippine Dysidea sponge.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bolinaquinone can be synthesized through a focused library approach using microwave-assisted Suzuki coupling. This method involves the coupling of aryl halides with boronic acids under microwave irradiation, resulting in the formation of this compound analogues with good-to-excellent cytotoxicity profiles .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the use of microwave-assisted synthesis and other advanced synthetic techniques can be scaled up for industrial applications. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Bolinaquinone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert this compound to hydroquinone derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the this compound structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halides and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can exhibit different biological activities and properties.

Mechanism of Action

Bolinaquinone exerts its effects by inhibiting clathrin-mediated endocytosis. It interacts with the clathrin terminal domain, disrupting the formation of clathrin-coated vesicles and thereby affecting the internalization of cellular cargo. This mechanism is crucial for its anti-inflammatory and cytotoxic activities .

Comparison with Similar Compounds

Similar Compounds

    Sesquiterpene Quinones: Compounds like avarol and avarone share structural similarities with bolinaquinone and exhibit similar biological activities.

    Hydroxyquinones: Compounds such as plumbagin and juglone also share structural features and biological properties with this compound.

Uniqueness

This compound’s unique structure, characterized by its hydroxyquinone moiety and sesquiterpene backbone, distinguishes it from other similar compounds. Its potent anti-inflammatory activity and ability to inhibit clathrin-mediated endocytosis make it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

3-[[(1R,2R,4aS,8aS)-1,2,4a,5-tetramethyl-1,3,4,7,8,8a-hexahydronaphthalen-2-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C22H30O4/c1-13-7-6-8-16-14(2)21(3,9-10-22(13,16)4)12-15-19(24)17(23)11-18(26-5)20(15)25/h7,11,14,16,24H,6,8-10,12H2,1-5H3/t14-,16+,21-,22-/m1/s1

InChI Key

PYUXUMSQSVWNDS-NSAJDELNSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2CCC=C([C@]2(CC[C@]1(C)CC3=C(C(=O)C=C(C3=O)OC)O)C)C

SMILES

CC1C2CCC=C(C2(CCC1(C)CC3=C(C(=O)C=C(C3=O)OC)O)C)C

Canonical SMILES

CC1C2CCC=C(C2(CCC1(C)CC3=C(C(=O)C=C(C3=O)OC)O)C)C

Synonyms

bolinaquinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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